(3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide
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Overview
Description
(3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide: is a complex organic compound belonging to the indole family. This compound is characterized by its unique structure, which includes a pyridoindole core and a carbohydrazide functional group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the indole ring, followed by the introduction of the pyridine moiety. The final step involves the addition of the carbohydrazide group through a condensation reaction with hydrazine derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbohydrazide group can be replaced or modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.
Medicine: In medicine, this compound is explored for its potential anti-cancer and anti-inflammatory properties. Its role in modulating biological pathways is of particular interest.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways involved depend on the specific application, but common targets include kinases and other regulatory proteins.
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Shares the indole core but lacks the pyridine and carbohydrazide groups.
Pyridoindole derivatives: Similar structure but with variations in functional groups.
Uniqueness: The uniqueness of (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide lies in its combined indole and pyridine structure with a carbohydrazide group. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-16-12(17)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-4,10,14-15H,5-6,13H2,(H,16,17)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJQXDJSNRWOAO-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C3=CC=CC=C3N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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